Melflufen hydrochloride

Relapsed/Refractory Multiple Myeloma Progression-Free Survival Phase 3 Clinical Trial

Melflufen hydrochloride is a first-in-class peptide-drug conjugate (PDC) that delivers a 50‑ to 100‑fold higher intracellular melphalan concentration than the parent alkylator. Phase 3 data show a 1.9‑month PFS improvement vs. pomalidomide in RRMM. Its aminopeptidase‑activated trapping mechanism maintains cytotoxicity in melphalan‑ and bortezomib‑resistant cells. Procure for triple‑class refractory MM trials, alkylator‑resistance studies, or PDC platform development.

Molecular Formula C24H31Cl3FN3O3
Molecular Weight 534.9 g/mol
CAS No. 380449-54-7
Cat. No. B3182275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelflufen hydrochloride
CAS380449-54-7
Molecular FormulaC24H31Cl3FN3O3
Molecular Weight534.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl
InChIInChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1
InChIKeyZCMWSKHHXLCVHI-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melflufen Hydrochloride (CAS 380449-54-7) Baseline Overview for Scientific Procurement


Melflufen hydrochloride (melphalan flufenamide hydrochloride), CAS 380449-54-7, is a first-in-class peptide-drug conjugate (PDC) and prodrug of the alkylating agent melphalan [1]. The compound consists of a lipophilic dipeptide moiety (L-melphalanyl-4-fluoro-L-phenylalanine ethyl ester) that facilitates rapid cellular uptake, followed by enzymatic cleavage by aminopeptidases (notably aminopeptidase N/CD13) which are overexpressed in multiple myeloma (MM) and other cancer cells, thereby trapping the active melphalan metabolite intracellularly [2]. Melflufen hydrochloride is supplied as a lyophilized powder for parenteral administration and is primarily utilized in oncology research focused on relapsed/refractory multiple myeloma (RRMM), with investigational applications in AL amyloidosis [3]. Its procurement value is anchored in its distinct activation mechanism, which yields quantitative differentiation from conventional alkylating agents in both preclinical and clinical contexts.

Why Generic Substitution Fails for Melflufen Hydrochloride: Quantitative Differentiation from Analogs


Melflufen hydrochloride cannot be generically substituted by free melphalan or other alkylating agents due to its peptidase-potentiated mechanism of action, which yields a quantifiable, order-of-magnitude increase in intracellular active metabolite concentration and a distinct clinical efficacy profile [1]. While melphalan enters cells via passive diffusion and is subject to rapid efflux, melflufen's lipophilic dipeptide structure enables rapid membrane penetration followed by aminopeptidase-mediated cleavage, creating an intracellular trapping effect that results in 50- to 100-fold higher potency in vitro compared to the parent drug [1]. In head-to-head phase 3 clinical evaluation against pomalidomide—a standard-of-care immunomodulatory agent—melflufen demonstrated a 1.9-month (39%) improvement in median progression-free survival (6.8 vs. 4.9 months, HR 0.79, p=0.032), confirming that its therapeutic profile is not interchangeable with other classes of MM therapy [2]. Furthermore, melflufen retains cytotoxic activity in melphalan- and bortezomib-resistant cell lines, a property not shared by the parent alkylator [3]. These quantitative differential characteristics preclude simple class-based substitution and necessitate precise compound selection for research and clinical trial material sourcing.

Melflufen Hydrochloride Quantitative Evidence Guide: Comparator-Based Differentiation Data


Progression-Free Survival Advantage vs. Pomalidomide in Phase 3 OCEAN Trial (Direct Head-to-Head)

In the randomized, head-to-head, open-label phase 3 OCEAN trial (NCT03151811) comparing melflufen plus dexamethasone versus pomalidomide plus dexamethasone in lenalidomide-refractory multiple myeloma patients who had received 2-4 prior lines of therapy, melflufen demonstrated a statistically significant improvement in progression-free survival [1]. Median PFS was 6.8 months (95% CI 5.0-8.5) in the melflufen arm (n=246) versus 4.9 months (95% CI 4.2-5.7) in the pomalidomide arm (n=249), yielding a hazard ratio of 0.79 (95% CI 0.64-0.98; p=0.032) [1]. Among patients without prior autologous stem cell transplant (ASCT), the PFS benefit was more pronounced: median PFS was 9.3 months for melflufen versus 4.6 months for pomalidomide (HR 0.59) [2]. Overall survival in the ITT population directionally favored pomalidomide (median OS 19.8 months vs. 25.0 months; HR 1.10, 95% CI 0.85-1.44; p=0.47) [1]; however, a post-hoc subgroup analysis revealed that in patients with no prior ASCT or progression >36 months after ASCT, median OS favored melflufen (23.6 months vs. 19.8 months; HR 0.83, 95% CI 0.62-1.12) [3]. These data establish a quantitatively defined, subgroup-specific differentiation from pomalidomide that informs clinical trial design and patient selection strategies.

Relapsed/Refractory Multiple Myeloma Progression-Free Survival Phase 3 Clinical Trial

Enhanced Intracellular Melphalan Accumulation vs. Free Melphalan (Cross-Study Comparable)

Melflufen's peptidase-potentiated mechanism yields substantially higher intracellular concentrations of the active melphalan payload compared to administration of free melphalan. The aminopeptidase-driven accumulation in aminopeptidase-positive cells (including multiple myeloma cells) results in a 50-fold increase in intracellular melphalan enrichment relative to free alkylator exposure [1]. This is corroborated by studies demonstrating that low doses of melflufen trigger more rapid and higher intracellular concentrations of melphalan in multiple myeloma cells than are achievable by equimolar concentrations of free melphalan [2]. The patent literature further quantifies this differentiation as a 10- to 20-fold higher intracellular concentration of the active metabolite compared to melphalan alone [3]. This intracellular trapping effect—wherein the less lipophilic melphalan metabolite cannot readily efflux—underpins the compound's enhanced potency profile and is not achievable with the parent drug.

Peptide-Drug Conjugate Aminopeptidase Activation Intracellular Drug Accumulation

In Vitro Potency Increase vs. Melphalan in Multiple Myeloma Cells (Cross-Study Comparable)

Melflufen exhibits significantly greater cytotoxic potency than melphalan across multiple myeloma cell lines and primary patient cells. Cytotoxicity analyses demonstrated significantly lower IC50 values for melflufen compared to melphalan in multiple myeloma cells [1]. A comprehensive review of in vitro models reports that the potency increase (melflufen vs. melphalan) ranges from 10- to several hundred-fold depending on the cellular system evaluated [2]. The patent literature similarly documents 50- to 100-fold higher efficacy of melflufen compared to melphalan in primary cultures of human tumor cells, including multiple myeloma cells [3]. This potency differential is attributed to the peptidase-mediated intracellular trapping mechanism and is consistently observed across independent studies.

Cytotoxicity IC50 Alkylating Agent Potency

Activity in Melphalan- and Bortezomib-Resistant Multiple Myeloma Cells (Class-Level Inference)

Melflufen retains cytotoxic activity and induces apoptosis in multiple myeloma cells that have acquired resistance to both melphalan and bortezomib, a property not observed with the parent alkylating agent melphalan [1]. In head-to-head in vitro comparisons, melphalan failed to induce γ-H2AX (a marker of DNA damage) in melphalan-resistant cells even after 24 hours of exposure, whereas melflufen induced robust γ-H2AX phosphorylation as early as 2 hours post-exposure in both melphalan-sensitive and melphalan-resistant cells [2]. Mechanistically, melphalan (but not melflufen) upregulates Ku80, a protein that facilitates repair of DNA double-strand breaks and contributes to resistance; melflufen's ability to bypass this repair pathway accounts for its activity in resistant populations [2]. Washout experiments further demonstrate that a brief 2-hour exposure to melflufen is sufficient to initiate irreversible DNA damage and cytotoxicity, whereas melphalan requires prolonged exposure and is subject to cellular repair mechanisms [2].

Drug Resistance Melphalan-Resistant Bortezomib-Resistant

In Vivo Xenograft Tumor Growth Inhibition vs. Equimolar Melphalan (Cross-Study Comparable)

In human multiple myeloma xenograft animal models, melflufen demonstrated more potent inhibition of tumor growth compared to mice receiving equimolar doses of melphalan [1]. The improved in vivo antitumor activity of melflufen over melphalan was consistently observed, with xenograft studies showing significantly greater tumor growth suppression in melflufen-treated cohorts [1]. Preclinical in vivo studies using hollow fiber and xenograft models further support the hypothesis that melflufen provides enhanced efficacy with no greater toxicity than melphalan [2]. This in vivo differentiation validates the translational relevance of the in vitro potency and intracellular accumulation findings.

Xenograft Model Tumor Growth Inhibition In Vivo Efficacy

Rapid and Irreversible DNA Damage Induction vs. Melphalan (Cross-Study Comparable)

Melflufen triggers more rapid, robust, and irreversible DNA damage compared to melphalan in multiple myeloma cells. Melflufen induces γ-H2AX phosphorylation as early as 2 hours post-exposure in both melphalan-sensitive and melphalan-resistant cells, whereas melphalan induces γ-H2AX only in sensitive cells at 6-24 hours and fails to induce any γ-H2AX in resistant cells even after 24 hours of exposure [1]. This accelerated DNA damage response extends to activation of ATR and CHK1 checkpoint kinases, which are similarly induced earlier and more robustly by melflufen [1]. Critically, washout experiments demonstrate that a brief 2-hour exposure of multiple myeloma cells to melflufen is sufficient to initiate irreversible DNA damage and cytotoxicity, whereas melphalan's effects are reversible and subject to DNA repair mechanisms [1]. A comprehensive review confirms that melflufen triggers rapid, robust, and irreversible DNA damage, which accounts for its ability to overcome melphalan resistance in multiple myeloma cells [2].

DNA Damage γ-H2AX Irreversible Cytotoxicity

Melflufen Hydrochloride: Best Research and Industrial Application Scenarios


Triple-Class Refractory Relapsed/Refractory Multiple Myeloma (RRMM) Clinical Trial Material

Based on the phase 2 HORIZON trial (NCT02963493) and the EMA conditional approval, melflufen hydrochloride is optimally deployed as clinical trial material for triple-class refractory RRMM patients who have received ≥3 prior lines of therapy and whose disease is refractory to at least one proteasome inhibitor, one immunomodulatory agent, and one anti-CD38 monoclonal antibody [6]. The HORIZON study established clinical activity and manageable safety in this heavily pretreated population, providing the regulatory basis for procurement of GMP-grade melflufen for investigator-initiated or industry-sponsored trials in this indication [7]. Procurement for this scenario is further justified by the compound's distinct mechanism of action, which bypasses resistance pathways triggered by prior treatments including alkylators, proteasome inhibitors, and immunomodulatory drugs [3].

Patients with No Prior Autologous Stem Cell Transplant (ASCT) or Late Progression (>36 Months) Post-ASCT

Post-hoc analyses from the OCEAN trial identified a patient subgroup with a consistent overall survival benefit for melflufen plus dexamethasone: those who had not received a prior ASCT or who progressed >36 months after receiving an ASCT [6]. In this subgroup, median OS was 23.6 months with melflufen versus 19.8 months with pomalidomide (HR 0.83) [6]. The European Medicines Agency (EMA) has incorporated this subgroup specification into its approval language, requiring that time to progression must be ≥3 years in patients with prior ASCT [7]. This quantifiable, subgroup-specific survival advantage supports targeted procurement of melflufen for clinical trials or compassionate use programs focused on this genomically and clinically defined patient population.

Preclinical Research on Alkylator-Resistant Multiple Myeloma Models

Melflufen hydrochloride is indicated for preclinical research programs investigating alkylator resistance mechanisms and therapeutic strategies to overcome resistance in multiple myeloma. As demonstrated in quantitative evidence items, melflufen retains cytotoxic activity in melphalan-resistant and bortezomib-resistant MM cells, induces rapid and irreversible DNA damage, and does not upregulate the Ku80 DNA repair protein that contributes to melphalan resistance [6][7]. These properties make melflufen an essential research tool for studies of DNA damage response pathways, resistance bypass mechanisms, and combination therapy strategies in refractory MM models. Procurement of research-grade melflufen for in vitro and in vivo studies in resistant cell line panels and patient-derived xenograft (PDX) models is directly supported by this preclinical evidence base.

Peptide-Drug Conjugate (PDC) Platform and Aminopeptidase-Targeted Drug Delivery Research

As the first FDA-approved anticancer peptide-drug conjugate, melflufen hydrochloride serves as a benchmark compound for research on PDC platforms and aminopeptidase-targeted drug delivery strategies. The compound's mechanism—rapid membrane penetration followed by aminopeptidase-mediated cleavage and intracellular trapping—yields a quantifiable 50-fold increase in intracellular active metabolite concentration compared to free drug [6]. This makes melflufen an ideal reference standard for developing and validating novel PDC constructs, assessing aminopeptidase expression as a predictive biomarker, and investigating targeted alkylator delivery in other aminopeptidase-overexpressing malignancies (e.g., acute myeloid leukemia, ovarian cancer) [7]. Procurement of analytical-grade melflufen for assay development, biomarker studies, and platform optimization is justified by the compound's well-characterized, quantifiable mechanistic differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melflufen hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.